molecular formula C13H17NO4S B496955 Diethyl 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate CAS No. 1029689-54-0

Diethyl 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate

Cat. No.: B496955
CAS No.: 1029689-54-0
M. Wt: 283.35g/mol
InChI Key: KFVIJNDDNWYXSZ-UHFFFAOYSA-N
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Description

Diethyl 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate is a complex organic compound belonging to the thiophene family. Thiophenes are sulfur-containing heterocycles known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate typically involves multi-step organic reactions. One common method includes the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester . The reaction conditions often involve the use of solvents like methanol and catalysts such as morpholine, with the reaction mixture being heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve high-speed vibration milling (HSVM) techniques, which offer advantages such as shorter reaction times and environmentally friendly conditions. HSVM can be used to optimize the reaction conditions and improve the yield of the product .

Chemical Reactions Analysis

Types of Reactions

Diethyl 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or thioethers .

Mechanism of Action

The mechanism of action of diethyl 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Diethyl 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. The presence of two carboxylate groups enhances its solubility and potential for forming various derivatives .

Biological Activity

Diethyl 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate (CAS No. 4815-29-6) is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanism of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound has the following chemical characteristics:

  • Molecular Formula: C₁₀H₁₃N₁O₂S
  • Molecular Weight: 211.28 g/mol
  • Melting Point: 95°C to 96°C
  • Purity: ≥96% .

Biological Activity Overview

Recent studies have highlighted the biological activity of compounds related to cyclopenta[b]thiophene derivatives, particularly their anticancer properties. This compound exhibits significant antiproliferative effects against various cancer cell lines.

Anticancer Activity

  • Mechanism of Action:
    • The compound appears to induce cell cycle arrest and apoptosis in cancer cells. It has been shown to activate caspases (3, 8, and 9), which are critical for the apoptotic process .
    • It may inhibit tubulin polymerization, similar to other thiophene derivatives that disrupt microtubule dynamics .
  • In Vitro Studies:
    • In a study involving multiple cancer cell lines, this compound demonstrated GI50 values in the low micromolar range (1.06–6.51 μM) against various cell lines including A549 (lung cancer), OVACAR (ovarian cancer), and CAKI (kidney cancer) .
    • The compound exhibited broad-spectrum activity with minimal cytotoxicity towards non-cancerous cells, indicating a favorable therapeutic window .
  • In Vivo Studies:
    • Animal models have shown that treatment with this compound resulted in a significant reduction in tumor growth compared to untreated controls. This suggests its potential as an effective anticancer agent .

Data Table: Biological Activity Summary

Cell Line GI50 (μM) Mechanism
A549 (Lung Cancer)1.06Induces apoptosis via caspase activation
OVACAR-4 (Ovarian)2.01Cell cycle arrest
CAKI-1 (Kidney Cancer)0.69Inhibition of tubulin polymerization
T47D (Breast Cancer)0.362Induction of early apoptosis

Case Study 1: Antiproliferative Effects

In a study published in Nature, researchers synthesized various cyclopenta[b]thiophene derivatives and evaluated their antiproliferative effects using cell proliferation assays on A549 cell lines. This compound was among the top performers with significant growth inhibition metrics reported .

Case Study 2: Mechanistic Insights

Another investigation into the mechanisms of action revealed that this compound not only halted cell division but also triggered programmed cell death pathways in multiple cancer types. The study utilized flow cytometry to assess cell cycle distribution and apoptosis markers post-treatment .

Properties

IUPAC Name

diethyl 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO4S/c1-3-17-12(15)7-5-6-8-9(7)10(11(14)19-8)13(16)18-4-2/h7H,3-6,14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFVIJNDDNWYXSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCC2=C1C(=C(S2)N)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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